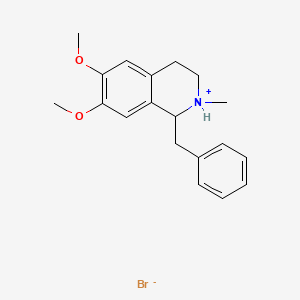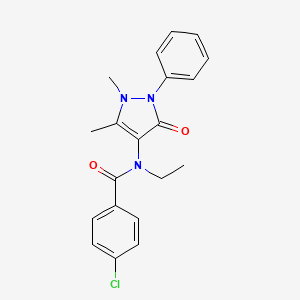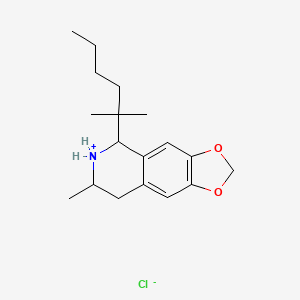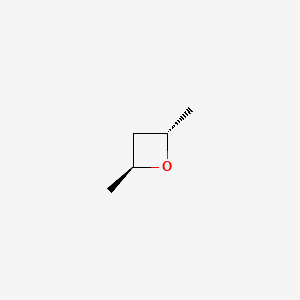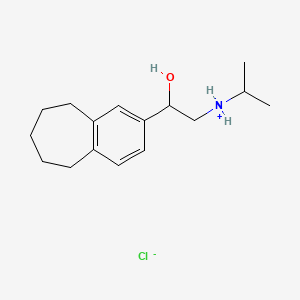
1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)-2-isopropylaminoethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)-2-isopropylaminoethanol hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by a benzocycloheptene core, which is a seven-membered ring fused to a benzene ring, and an isopropylaminoethanol side chain. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
The synthesis of 1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)-2-isopropylaminoethanol hydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the benzocycloheptene core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the isopropylaminoethanol side chain: This step typically involves nucleophilic substitution reactions where the benzocycloheptene core is reacted with isopropylamine and ethanol under controlled conditions.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to the free base form of the compound to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)-2-isopropylaminoethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the isopropylaminoethanol side chain, where nucleophiles such as halides or alkoxides replace the hydroxyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)-2-isopropylaminoethanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)-2-isopropylaminoethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)-2-isopropylaminoethanol hydrochloride can be compared with other similar compounds, such as:
1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)-2-aminoethanol: This compound lacks the isopropyl group, which may affect its solubility and biological activity.
1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)-2-methylaminoethanol: The presence of a methyl group instead of an isopropyl group may result in different chemical and biological properties.
Eigenschaften
CAS-Nummer |
42882-69-9 |
|---|---|
Molekularformel |
C16H26ClNO |
Molekulargewicht |
283.83 g/mol |
IUPAC-Name |
[2-hydroxy-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C16H25NO.ClH/c1-12(2)17-11-16(18)15-9-8-13-6-4-3-5-7-14(13)10-15;/h8-10,12,16-18H,3-7,11H2,1-2H3;1H |
InChI-Schlüssel |
OCLOUSOZXAHTGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[NH2+]CC(C1=CC2=C(CCCCC2)C=C1)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Trimethyl-[2-[[(4-methylphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide](/img/structure/B13735868.png)

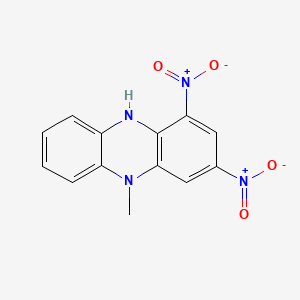
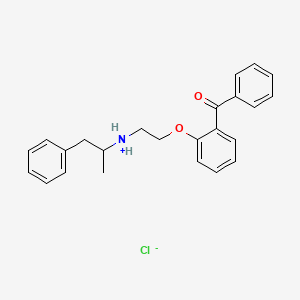

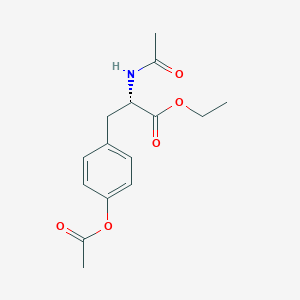

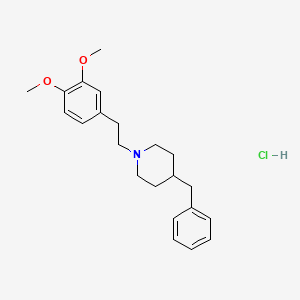
![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine](/img/structure/B13735911.png)
